Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthesis : This compound plays a role in palladium-catalyzed coupling processes, particularly in α-arylation of esters. It's involved in creating α-aryl carboxylic acid derivatives, essential in organic syntheses (Huang, Deluca, & Hartwig, 2012).
Crystal Structure Analysis : The crystal structure of a compound closely related to Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate has been studied. It forms a network of hydrogen bonds, which is significant for understanding molecular interactions and properties (Bryndal & Lis, 2007).
Peptide Synthesis : This chemical is used in the synthesis of various peptides and amino acid derivatives. It's instrumental in processes like enantioselective synthesis and protecting amino groups during peptide chain assembly (Alonso, Santacana, Rafecas, & Riera, 2005).
Chemical Modifications : The compound is used for N-tert-butoxycarbonylation of amines, an important reaction in organic chemistry for modifying chemical structures and properties (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).
Synthetic Chemistry : It plays a critical role in the synthesis of unnatural amino acids and amino acid derivatives, contributing to the development of new pharmaceuticals and research tools (Acosta et al., 1991).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.
Mode of Action
Boc-L-Ser(Me)-OH DCHA is a tert-butoxycarbonyl (Boc) derivative of serine . The Boc group is a protective group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during peptide synthesis . The Boc group can be removed under acidic conditions when it’s no longer needed .
Pharmacokinetics
The Boc group in Boc-L-Ser(Me)-OH DCHA may influence its pharmacokinetic properties by affecting its solubility, stability, and membrane permeability .
Action Environment
The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions , which means the compound’s activity could be influenced by the pH of its environment.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705349 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69912-63-6 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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